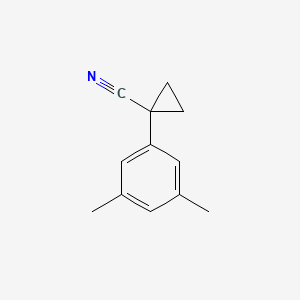

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJOSRLVRNJONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CC2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Vinyl Aromatic Precursors

A recent study (RSC publication) describes the preparation of cyclopropane derivatives including 1-(3,5-dimethylphenyl)cyclopropane-1,1-dicarbonitrile, a close analogue to the target compound, via copper nitrate-enabled ring expansion reactions of cyclopropanes derived from vinyl aromatics.

- Starting Material: 3,5-Dimethylphenyl-substituted vinyl compounds

- Reaction: Copper nitrate-catalyzed cyclopropanation followed by ring expansion and functionalization to introduce nitrile groups

- Purification: Silica gel chromatography using petroleum ether/ethyl acetate mixtures

- Yield: Moderate to good yields (~40-60%)

- Characterization: Confirmed by IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)

This method highlights the use of transition metal catalysis to construct the cyclopropane ring with nitrile substituents efficiently.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The copper nitrate-enabled method provides a direct route to cyclopropane carbonitriles with aromatic substitution, including 3,5-dimethylphenyl groups, under relatively mild conditions with good functional group tolerance.

- The diethyl malonate route is industrially attractive due to cheap and readily available starting materials, mild reaction conditions, and high yields of intermediates, though additional steps are needed to convert intermediates to nitrile-substituted cyclopropanes.

- Purification generally involves silica gel chromatography or vacuum distillation depending on the step and compound volatility.

- Characterization techniques such as NMR (1H, 13C), IR spectroscopy, and HRMS are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The oxidation of 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically produce the corresponding amine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluorinated Derivatives

- Fluorine’s electronegativity and smaller atomic radius may alter electronic properties and steric effects compared to dimethyl groups. This compound’s lower molecular weight suggests reduced lipophilicity relative to the dimethyl analog .

- 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (CAS: 1250963-13-3): Molecular Formula: C₁₂H₁₁F₂N Molecular Weight: 207.22 g/mol Key Differences: Cyclopentane ring instead of cyclopropane. The fluorine substituents further modulate electronic effects .

Functional Group Variations

- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide: Molecular Formula: Not explicitly provided (estimated C₁₄H₁₅BrN₂O). Physical Properties: Melting point 102.2–102.5°C, synthesized via carboxamide formation. Key Differences: Replaces carbonitrile with a carboxamide group.

- Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate: Molecular Formula: C₁₂H₁₂N₂O₇ (estimated). Key Differences: Contains ester and nitro groups. The electron-withdrawing nitro groups increase electrophilicity, making this compound reactive in nucleophilic aromatic substitution. The ester group offers different hydrolysis kinetics compared to carbonitrile .

Comparison with Carbonitrile-Containing Chromene Derivatives

- Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile): Molecular Formula: C₁₇H₁₄N₂O₂ Molecular Weight: 277 g/mol Physical Properties: Melting point 223–227°C, yellow solid. Key Differences: Incorporates a chromene ring system with amino and hydroxy groups.

Research Implications

- In contrast, fluorinated analogs () exhibit electron-withdrawing effects, which could influence reactivity in catalytic processes .

- Solubility and Stability : The carboxamide and ester analogs () demonstrate how functional groups alter solubility and stability. The target compound’s carbonitrile group offers a balance between polarity and metabolic stability, advantageous in medicinal chemistry .

Biological Activity

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

- Molecular Formula : C12H13N

- Molar Mass : 171.24 g/mol

- Appearance : Colorless to pale yellow liquid with a benzene-like odor.

Biological Activity Overview

The biological activity of 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The compound's structural characteristics contribute to its reactivity and influence on biological pathways.

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile exhibits its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, particularly the NLRP3 inflammasome pathway. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β.

- Protein-Ligand Interactions : The compound's ability to bind with specific proteins suggests potential therapeutic applications in treating inflammatory diseases and cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile | Carbonitrile | Anti-inflammatory potential |

| 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid | Carboxylic Acid | Anti-inflammatory, anticancer |

| 1-(3,5-Dimethylphenyl)cyclopropane-1-methanol | Hydroxyl Group | Lower anti-inflammatory activity |

| 1-(3,5-Dimethylphenyl)cyclopropane-1-aldehyde | Aldehyde | Moderate cytotoxicity against certain cancer cells |

Case Study: Inhibition of NLRP3 Inflammasome

A significant study investigated the effects of 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile on the NLRP3 inflammasome pathway. In this study:

- Model : Macrophages were primed with lipopolysaccharide (LPS).

- Findings : Treatment with the compound significantly reduced IL-1β secretion, indicating effective inhibition of inflammasome activation. This suggests potential applications in managing inflammatory diseases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting key signaling pathways.

- Cytotoxicity in Cancer Models : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile?

- Methodological Answer : Synthesis often involves a two-step process: (1) functionalization of 3,5-dimethylbenzene derivatives (e.g., via chloromethylation using thionyl chloride ), followed by (2) cyclopropanation. For example, a [2+1] cycloaddition with a nitrile-containing precursor under controlled conditions. Reaction optimization, such as using 10 equivalents of thionyl chloride (yielding 71% in related syntheses), is critical for efficiency . Post-synthesis, confirm the structure via NMR (cyclopropane protons at δ 1.5–2.5 ppm) and IR (C≡N stretch at ~2240 cm).

Q. Which spectroscopic techniques are optimal for confirming the cyclopropane ring and nitrile group?

- Methodological Answer :

- NMR : Cyclopropane protons appear as distinct doublets of doublets due to ring strain and coupling.

- NMR : The nitrile carbon resonates at ~115–120 ppm, while cyclopropane carbons appear upfield (δ 10–25 ppm).

- IR Spectroscopy : The nitrile group exhibits a sharp peak at ~2240 cm.

- X-ray Crystallography : Definitive confirmation of the cyclopropane geometry, as demonstrated in structural studies of related compounds .

Q. What are the key stability considerations during storage?

- Methodological Answer : Store at -20°C under inert gas (argon) to prevent hydrolysis of the nitrile group and cyclopropane ring opening. Light exposure should be minimized to avoid photochemical degradation. Regular purity checks via HPLC or NMR are recommended, as shown in stability protocols for similar carbonitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for accurate melting point determination. Compare data with structurally similar compounds (e.g., 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile, ) to assess substituent effects. Polymorphic variations can be addressed via recrystallization in solvents like ethanol/water mixtures .

Q. What computational methods predict the electronic effects of the 3,5-dimethylphenyl group on cyclopropane ring stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and substituent electronic effects. Use PubChem data () for initial geometry parameters. Analyze HOMO-LUMO gaps to predict reactivity toward electrophiles or nucleophiles. For steric effects, compare with analogs lacking methyl groups (e.g., ) .

Q. How do steric effects from the 3,5-dimethyl groups influence reactivity in transition metal-catalyzed reactions?

- Methodological Answer : The ortho-dimethyl groups increase steric hindrance, potentially slowing oxidative addition in cross-coupling reactions. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures. Kinetic studies (e.g., variable-temperature NMR) can quantify steric impacts compared to less hindered derivatives .

Q. What strategies optimize regioselectivity in functionalizing the cyclopropane ring?

- Methodological Answer : Use directing groups (e.g., nitrile) to control ring-opening reactions. For example, nitrile-directed C–H activation with Pd catalysts enables selective functionalization. Monitor reaction progress via LC-MS and compare with computational predictions (DFT) to refine conditions .

Data Contradiction Analysis

Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.